molecular formula C17H18FNO2 B5577766 N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B5577766
M. Wt: 287.33 g/mol
InChI Key: WBMRPDIVFANWHS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenyl group and a trimethylphenoxy group attached to an acetamide backbone

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-11-8-12(2)17(13(3)9-11)21-10-16(20)19-15-6-4-14(18)5-7-15/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMRPDIVFANWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting acetic anhydride with an amine, such as 4-fluoroaniline, under acidic conditions.

    Attachment of the Trimethylphenoxy Group: The trimethylphenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2,4,6-trimethylphenol with a suitable leaving group, such as a halide, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorophenyl and trimethylphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halides or other leaving groups, along with bases like sodium hydroxide or potassium carbonate, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-(2,4,6-trimethylphenoxy)acetamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    N-(4-bromophenyl)-2-(2,4,6-trimethylphenoxy)acetamide: The presence of a bromine atom can lead to different chemical and physical properties.

    N-(4-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide: The methyl group may influence the compound’s solubility and interaction with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

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